Cas no 2703769-70-2 (4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

4-(1,4-Diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring a diazepane and dioxopiperidinyl moiety fused to an isoindole-1,3-dione core. This structure imparts unique reactivity and potential as a versatile intermediate in medicinal chemistry, particularly in the development of targeted therapeutics. The presence of multiple functional groups allows for selective modifications, making it valuable for drug discovery applications. Its rigid polycyclic framework may enhance binding affinity in biological systems, while the diazepane ring contributes to improved solubility and pharmacokinetic properties. The compound's synthetic utility lies in its ability to serve as a scaffold for designing proteolysis-targeting chimeras (PROTACs) or other small-molecule modulators of protein-protein interactions.
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione structure
2703769-70-2 structure
Product name:4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS No:2703769-70-2
MF:C18H20N4O4
MW:356.375803947449
CID:5976603
PubChem ID:165944151

4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2703769-70-2
    • 4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
    • EN300-28329407
    • Inchi: 1S/C18H20N4O4/c23-14-6-5-13(16(24)20-14)22-17(25)11-3-1-4-12(15(11)18(22)26)21-9-2-7-19-8-10-21/h1,3-4,13,19H,2,5-10H2,(H,20,23,24)
    • InChI Key: GSPOTTRYJJFADJ-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(C=CC=C2N2CCNCCC2)C(N1C1C(NC(CC1)=O)=O)=O

Computed Properties

  • Exact Mass: 356.14845513g/mol
  • Monoisotopic Mass: 356.14845513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 637
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 98.8Ų

4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28329407-0.5g
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703769-70-2 95.0%
0.5g
$946.0 2025-03-19
Enamine
EN300-28329407-0.25g
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703769-70-2 95.0%
0.25g
$906.0 2025-03-19
Enamine
EN300-28329407-2.5g
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703769-70-2 95.0%
2.5g
$1931.0 2025-03-19
Enamine
EN300-28329407-10.0g
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703769-70-2 95.0%
10.0g
$4236.0 2025-03-19
Enamine
EN300-28329407-0.05g
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703769-70-2 95.0%
0.05g
$827.0 2025-03-19
Enamine
EN300-28329407-1.0g
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703769-70-2 95.0%
1.0g
$986.0 2025-03-19
Enamine
EN300-28329407-0.1g
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703769-70-2 95.0%
0.1g
$867.0 2025-03-19
Enamine
EN300-28329407-5.0g
4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703769-70-2 95.0%
5.0g
$2858.0 2025-03-19

4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Related Literature

Additional information on 4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

4-(1,4-Diazepan-1-yl)-2-(2,6-Dioxopiperidin-3-yl)-2,3-Dihydro-1H-Isoindole-1,3-Dione: A Comprehensive Overview

4-(1,4-Diazepan-1-yl)-2-(2,6-Dioxopiperidin-3-yl)-2,3-Dihydro-1H-Isoindole-1,3-Dione is a complex organic compound with the CAS number 2703769-70-2. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. The molecule is characterized by a fused isoindole ring system, which is further substituted with a 1,4-diazepane moiety and a 2,6-dioxopiperidine group. These substituents contribute to the compound's pharmacokinetic properties and bioactivity.

The isoindole core of this compound is a well-known scaffold in drug discovery, often associated with kinase inhibition and other enzymatic activities. The 1,4-diazepane group introduces additional flexibility and hydrogen bonding potential, which can enhance the compound's ability to interact with biological targets. Similarly, the 2,6-dioxopiperidine moiety adds rigidity and potential for further functionalization. Recent studies have highlighted the importance of such structural elements in modulating the compound's bioavailability and efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various protein targets. For instance, molecular docking studies have revealed that 4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione exhibits strong binding to certain kinases and proteases. These findings suggest that the compound could be a promising lead for developing novel therapeutic agents against diseases such as cancer and inflammatory disorders.

In terms of synthesis, this compound can be prepared through a multi-step process involving cyclization reactions and selective functional group transformations. The synthesis strategy typically begins with the preparation of the isoindole core using either thermal or photochemical methods. Subsequent steps involve the introduction of the diazepane and dioxopiperidine groups through nucleophilic substitutions or condensation reactions. Optimization of reaction conditions has been crucial in achieving high yields and maintaining the integrity of sensitive functional groups.

The pharmacokinetic profile of 4-(1,4-diazepan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-Isoindole 1,3-Dione has been extensively studied in preclinical models. Data indicate that the compound demonstrates moderate oral bioavailability and favorable tissue distribution patterns. These properties are advantageous for developing orally administered drugs with sustained therapeutic effects.

Moreover, recent toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic doses in animal models. This finding is particularly encouraging for its potential translation into clinical trials. However, further studies are required to fully characterize its safety profile and mechanism of action.

In conclusion,4-(1,4-Diazepan - yl) - 2 - ( 2 , 6 - Dioxo piperidin - 3 - yl ) - 2 , 3 - dihydro - 1 H - Iso indole - 1 , 3 - dione ( CAS No: 2703769 -70 - 2 ) represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique structure and promising biological properties make it an attractive candidate for further research and development in the pharmaceutical industry.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.